

4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties

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Compound of Interest

Compound Name:	4-Bromo-N-phenylbenzenesulfonamide
Cat. No.:	B1269783

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An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of **4-Bromo-N-phenylbenzenesulfonamide**. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

4-Bromo-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its core structure consists of a brominated benzene ring attached to a sulfonamide group, which is further substituted with a phenyl group.

Quantitative Data Summary

The key physical and chemical properties of **4-Bromo-N-phenylbenzenesulfonamide** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	7454-54-8
Molecular Formula	C ₁₂ H ₁₀ BrNO ₂ S
Molecular Weight	312.18 g/mol
Melting Point	116-117 °C
Boiling Point (Predicted)	420.8 ± 47.0 °C
Density (Predicted)	1.603 ± 0.06 g/cm ³
Appearance	Solid

Spectral Data

Below are the key spectral data for **4-Bromo-N-phenylbenzenesulfonamide**, crucial for its identification and characterization.

Mass Spectrometry:

The mass spectrum of **4-Bromo-N-phenylbenzenesulfonamide** shows a molecular ion peak corresponding to its molecular weight.

- Molecular Ion (M⁺): m/z 311 (and 313 due to bromine isotopes)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific spectra for **4-Bromo-N-phenylbenzenesulfonamide** are not readily available in the public domain, the following table provides expected chemical shifts (δ) and coupling constants (J) based on the analysis of closely related sulfonamide structures. These predicted values are invaluable for the structural elucidation of this compound.

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Aromatic Protons	7.0 - 7.8	Multiplet	-	Protons on the phenyl and bromophenyl rings
N-H Proton	~10.5	Singlet (broad)	-	Sulfonamide N-H
¹³ C NMR	Chemical Shift (ppm)			
Aromatic Carbons	110 - 150			
C-Br	~125			
C-S	~140			

Infrared (IR) Spectroscopy:

The IR spectrum of **4-Bromo-N-phenylbenzenesulfonamide** would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch	3200 - 3300
Aromatic C-H Stretch	3000 - 3100
S=O Asymmetric Stretch	1320 - 1350
S=O Symmetric Stretch	1140 - 1160

Solubility Profile

The solubility of sulfonamides is influenced by their crystalline structure and the nature of the solvent. Generally, they exhibit low solubility in water and higher solubility in organic solvents. For **4-Bromo-N-phenylbenzenesulfonamide**, a qualitative solubility profile is as follows:

- Water: Sparingly soluble to insoluble.
- Ethanol: Soluble, especially upon heating.
- Dimethyl Sulfoxide (DMSO): Readily soluble.[\[1\]](#)
- Acetone: Soluble.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of **4-Bromo-N-phenylbenzenesulfonamide**.

Synthesis of 4-Bromo-N-phenylbenzenesulfonamide

This protocol describes the synthesis of **4-Bromo-N-phenylbenzenesulfonamide** via the reaction of 4-bromobenzenesulfonyl chloride with aniline.

Materials:

- 4-Bromobenzenesulfonyl chloride
- Aniline
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Hydrochloric acid (for workup)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment

Procedure:

- In a round-bottom flask, dissolve aniline (1.0 equivalent) in dichloromethane.
- Cool the solution in an ice bath.

- Add pyridine (1.1 equivalents) to the solution.
- Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled aniline solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude **4-Bromo-N-phenylbenzenesulfonamide** can be purified by recrystallization from a suitable solvent system, such as 95% ethanol.^[2]

Materials:

- Crude **4-Bromo-N-phenylbenzenesulfonamide**
- 95% Ethanol
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper

Procedure:

- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold 95% ethanol.
- Dry the crystals in a vacuum oven.

Biological Context and Signaling Pathways

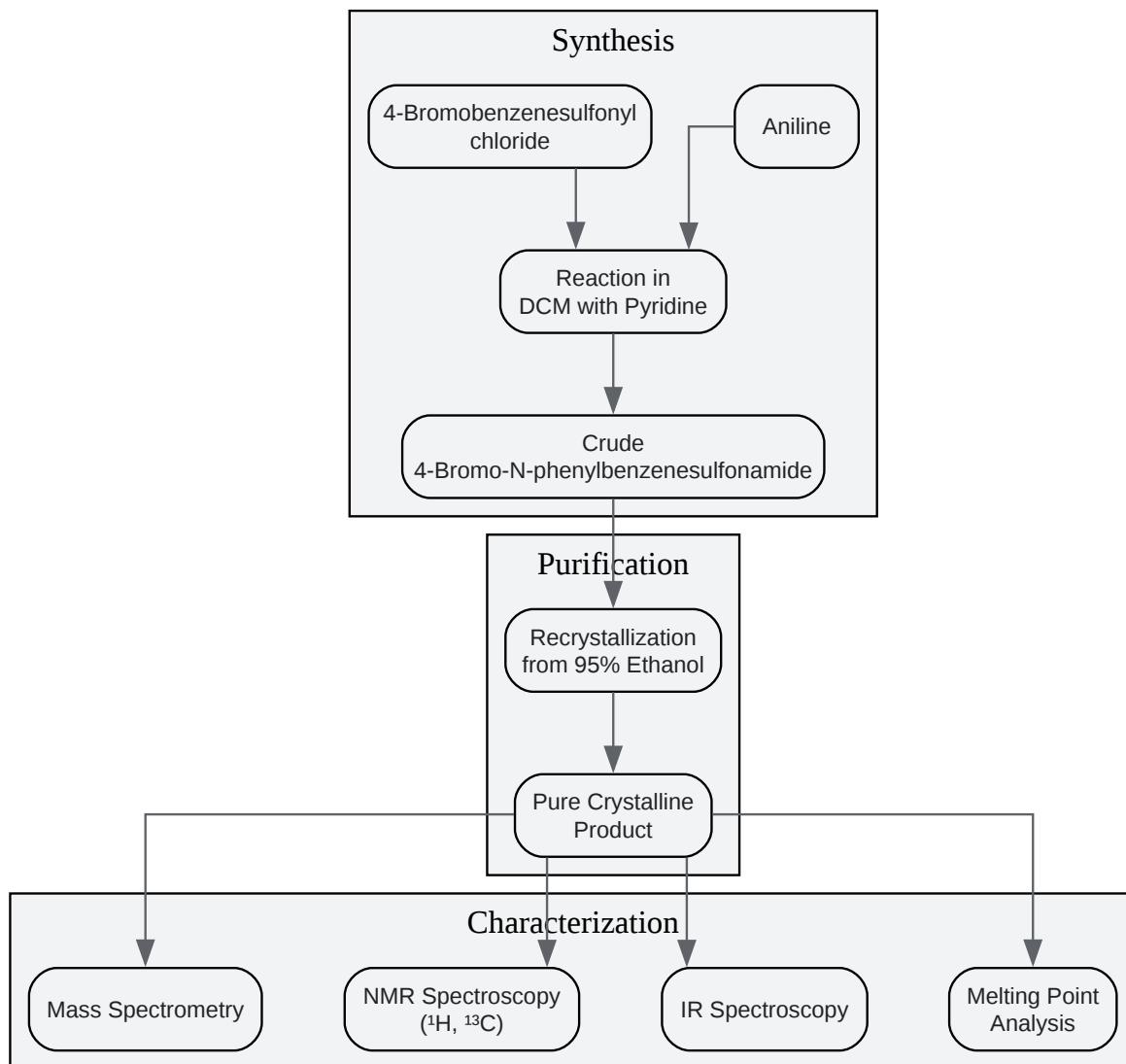
Recent studies have highlighted the potential of arylsulfonamide derivatives as anticancer agents. One of the proposed mechanisms of action is the inhibition of translation initiation, a critical step in protein synthesis that is often dysregulated in cancer.

Inhibition of the eIF4F Translation Initiation Complex

Cap-dependent translation initiation is a key regulatory node in gene expression and is orchestrated by the eukaryotic initiation factor 4F (eIF4F) complex. This complex is composed of three main proteins: eIF4E, which binds to the 5' cap of mRNA; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein that brings together eIF4E, eIF4A, and the mRNA.[3][4] The activity of the eIF4F complex is regulated by signaling pathways such as the PI3K/AKT/mTOR pathway.[3]

Small molecule inhibitors that disrupt the formation or function of the eIF4F complex are of significant interest as potential cancer therapeutics.[3] It has been reported that novel arylsulfoanilide-oxindole hybrids can act as anticancer agents by inhibiting translation initiation. This suggests that compounds like **4-Bromo-N-phenylbenzenesulfonamide** could serve as a scaffold for the development of such inhibitors.

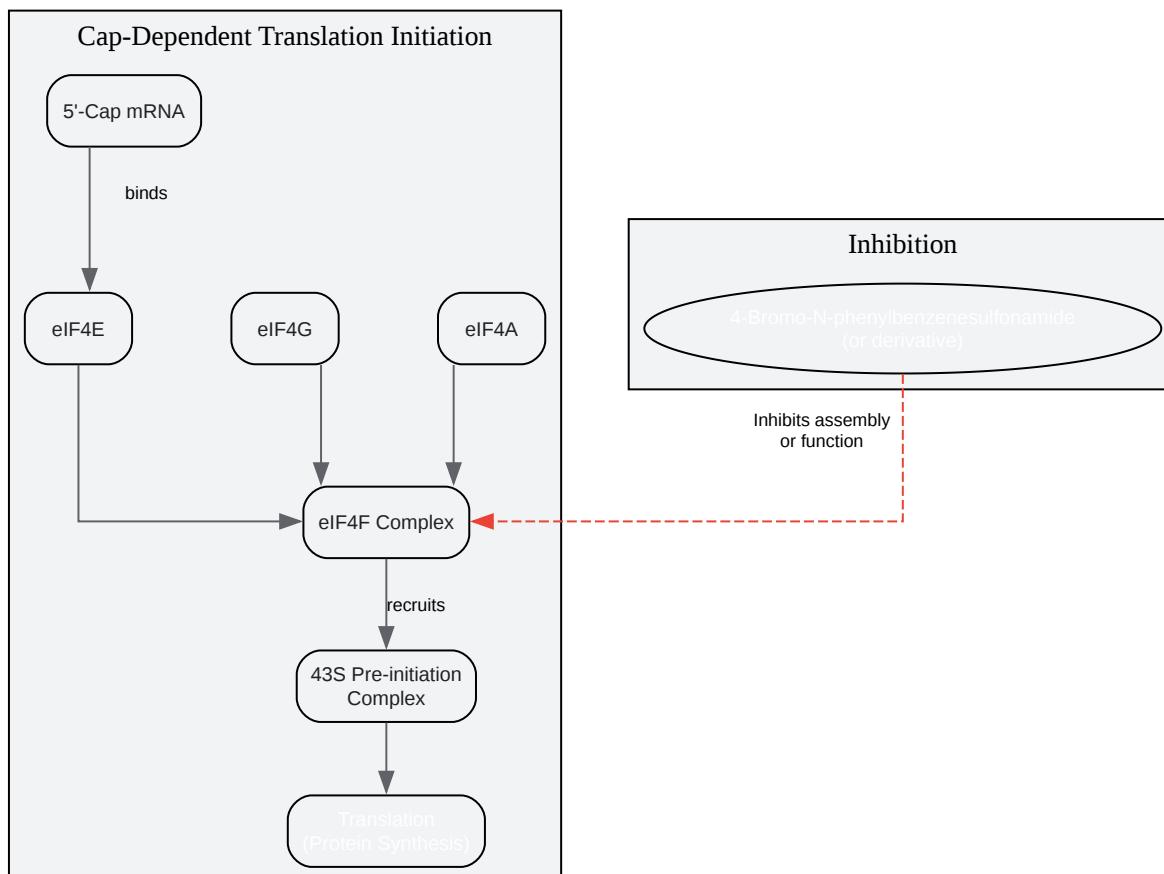
The following diagram illustrates the general workflow for synthesizing and characterizing a compound like **4-Bromo-N-phenylbenzenesulfonamide**.



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Synthetic and Analytical Workflow

The diagram below illustrates a simplified model of the cap-dependent translation initiation pathway and indicates the potential point of inhibition by a small molecule inhibitor.



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